

3-Bromo-5-fluorophenol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-5-fluorophenol*

Cat. No.: *B1288921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorophenol is a halogenated aromatic organic compound with the chemical formula C_6H_4BrFO . It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} Its utility stems from the presence of three reactive sites: a hydroxyl group, a bromine atom, and a fluorine atom, each offering distinct opportunities for chemical modification.^[3] Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and storage.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **3-Bromo-5-fluorophenol**. Due to a lack of publicly available quantitative data, this guide focuses on qualitative solubility characteristics and inferred stability profiles based on its chemical structure and information from suppliers. Detailed experimental protocols for determining these properties are also provided to enable researchers to generate specific data for their applications.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-5-fluorophenol** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	433939-27-6	[1]
Molecular Formula	C ₆ H ₄ BrFO	[1]
Molecular Weight	191.00 g/mol	[1]
Appearance	White to orange to green powder to crystal	[2]
Melting Point	36-44 °C	[2] [4]
Boiling Point	Not specified	
Density	1.764 - 1.8 g/cm ³ (predicted)	[4]
Flash Point	> 110 °C (> 230 °F) - closed cup	[4]

Solubility Profile

Quantitative solubility data for **3-Bromo-5-fluorophenol** in various solvents is not readily available in the public domain. However, based on its chemical structure as a halogenated phenol, a qualitative solubility profile can be inferred.

Water Solubility: **3-Bromo-5-fluorophenol** is expected to have limited solubility in water.[\[4\]](#)[\[5\]](#) The presence of the hydrophobic bromine and fluorine atoms on the aromatic ring reduces its ability to form hydrogen bonds with water molecules compared to unsubstituted phenol.[\[4\]](#)

Organic Solvent Solubility: The compound is anticipated to be soluble in a range of polar organic solvents.[\[4\]](#)[\[5\]](#) This is due to the presence of the polar hydroxyl group and the overall polarity of the molecule.

Table 2: Qualitative Solubility of **3-Bromo-5-fluorophenol**

Solvent Class	Solvent Examples	Expected Solubility	Reference(s)
Polar Protic	Methanol, Ethanol	Good	[4]
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone	Good	[4]
Non-polar	Hexane, Toluene	Limited	[4]

Researchers requiring precise solubility data for specific applications are encouraged to determine it experimentally using the protocols outlined in the "Experimental Protocols" section of this guide.

Stability Profile

Detailed quantitative stability data for **3-Bromo-5-fluorophenol**, including degradation kinetics under various conditions, is not publicly available. However, general stability information can be derived from supplier recommendations and the known reactivity of its functional groups.

Storage: It is recommended to store **3-Bromo-5-fluorophenol** in a dry, cool, and well-ventilated place, typically at 2-8°C.[\[6\]](#) Containers should be kept tightly closed and protected from light.[\[6\]](#)

Incompatible Materials: The compound should be kept away from strong oxidizing agents and strong bases.[\[7\]](#)

Thermal Stability: While no specific decomposition temperature is reported, the recommended storage at refrigerated temperatures suggests that the compound may be susceptible to degradation at elevated temperatures over time.

Photostability: Storage away from light is recommended, indicating potential sensitivity to photodegradation.[\[7\]](#)

Hydrolytic Stability: The stability of **3-Bromo-5-fluorophenol** in aqueous solutions at different pH values has not been documented. As a phenol, its stability could be pH-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of **3-Bromo-5-fluorophenol**. These protocols are based on standard methods for similar phenolic compounds and can be adapted as needed.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- Preparation of Saturated Solution: Add an excess amount of **3-Bromo-5-fluorophenol** to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifuge the sample to facilitate separation.
- Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
- Quantification: Analyze the concentration of **3-Bromo-5-fluorophenol** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Stability Indicating Method Development (HPLC)

A stability-indicating HPLC method is crucial for accurately assessing the stability of **3-Bromo-5-fluorophenol** by separating the intact compound from its potential degradation products.

Instrumentation:

- HPLC system with a UV detector.

Chromatographic Conditions (starting point for development):

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).[8]
- Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic or phosphoric acid to improve peak shape).[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).[8]
- Injection Volume: 10 μ L.[8]
- Column Temperature: Ambient or controlled (e.g., 25-30 °C).

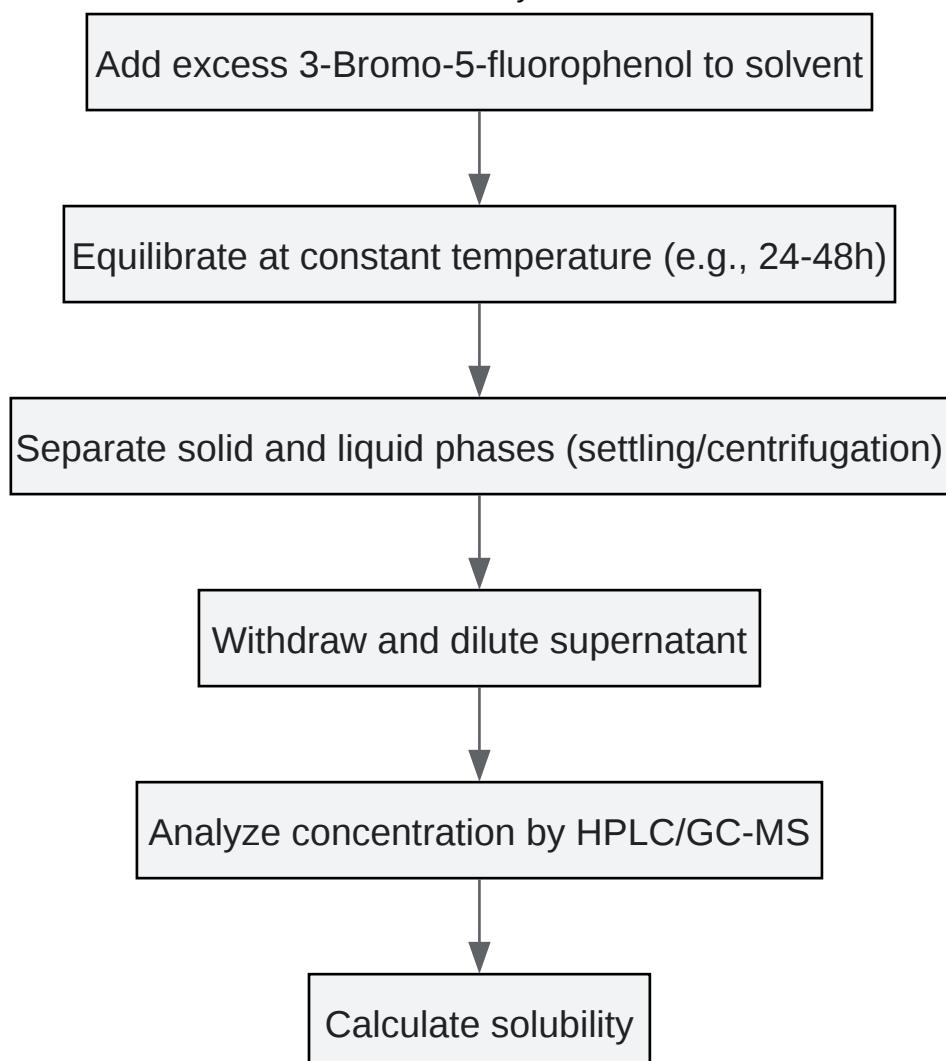
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of **3-Bromo-5-fluorophenol** and its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.

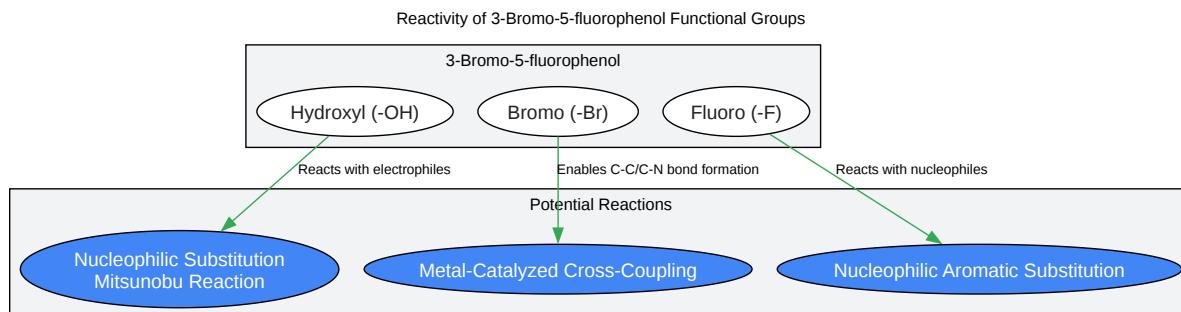
Conditions:

- Acid Hydrolysis: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature.
- Base Hydrolysis: Reflux the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature.


- Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature.
- Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point for a defined period.
- Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method to identify and quantify any degradation products formed.

Visualizations


Experimental Workflow for Solubility Determination

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A general workflow for the experimental determination of solubility using the shake-flask method.

Logical Relationship of Functional Groups in Synthesis

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the distinct reactivity of the three functional groups of **3-Bromo-5-fluorophenol**.

Conclusion

3-Bromo-5-fluorophenol is a valuable synthetic intermediate with a solubility profile that favors polar organic solvents and limited aqueous solubility. While quantitative data is scarce, its stability is sufficient for typical laboratory use when stored under recommended cool, dry, and dark conditions, away from strong oxidizing agents. The provided experimental protocols offer a robust framework for researchers to determine specific solubility and stability parameters tailored to their unique applications. This information is critical for optimizing reaction conditions, developing robust formulations, and ensuring the long-term integrity of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-fluorophenol 97 433939-27-6 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. Buy 3-Bromo-5-fluorophenol | 433939-27-6 [smolecule.com]
- 5. CAS 433939-27-6: 3-Fluoro-5-bromophenol | CymitQuimica [cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Bromo-5-fluorophenol: A Technical Guide to its Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288921#solubility-and-stability-of-3-bromo-5-fluorophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com